molecular formula C8H20O4Si4 B103153 1,3,5,7-Tetraethylcyclotetrasiloxane CAS No. 16066-10-7

1,3,5,7-Tetraethylcyclotetrasiloxane

Cat. No.: B103153
CAS No.: 16066-10-7
M. Wt: 292.58 g/mol
InChI Key: OPSKRIKFYGJQGJ-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraethylcyclotetrasiloxane is a cyclic organosilicon compound with the molecular formula C₈H₂₄O₄Si₄. It is a member of the cyclotetrasiloxane family, which consists of a four-membered silicon-oxygen ring with various organic substituents attached to the silicon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetraethylcyclotetrasiloxane can be synthesized through the hydrosilylation reaction, which involves the addition of silicon-hydrogen bonds to unsaturated organic compounds. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with ethylene in the presence of a platinum catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraethylcyclotetrasiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclotetrasiloxanes, silanols, and siloxanes. These products have diverse applications in materials science, catalysis, and polymer chemistry .

Scientific Research Applications

1,3,5,7-Tetraethylcyclotetrasiloxane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5,7-tetraethylcyclotetrasiloxane involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and resistance to degradation. The compound can interact with various molecular targets, including other silicon-based compounds and organic molecules, through processes such as hydrosilylation and condensation reactions. These interactions enable the formation of complex structures with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,7-Tetraethylcyclotetrasiloxane is unique due to the presence of ethyl groups, which provide a balance between reactivity and stability. The ethyl groups offer steric hindrance, reducing the likelihood of unwanted side reactions, while still allowing for functionalization and modification. This makes it a versatile compound for various applications in research and industry .

Properties

InChI

InChI=1S/C8H20O4Si4/c1-5-13-9-14(6-2)11-16(8-4)12-15(7-3)10-13/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSKRIKFYGJQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si]1O[Si](O[Si](O[Si](O1)CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16066-10-7
Record name Tetraethylcyclotetrasiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5,7-Tetraethylcyclotetrasiloxane
Reactant of Route 2
1,3,5,7-Tetraethylcyclotetrasiloxane
Reactant of Route 3
1,3,5,7-Tetraethylcyclotetrasiloxane
Reactant of Route 4
1,3,5,7-Tetraethylcyclotetrasiloxane
Reactant of Route 5
1,3,5,7-Tetraethylcyclotetrasiloxane
Reactant of Route 6
1,3,5,7-Tetraethylcyclotetrasiloxane

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